8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane

Lipophilicity Drug Design ADME

8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane (CAS: 1422061-03-7) is a heterocyclic building block featuring a privileged 1-oxa-4,8-diazaspiro[5.5]undecane core. This core is a mono-oxa analog of the diaza-spiro[5.5]undecane scaffold, which is foundational to several orexin receptor antagonist programs.

Molecular Formula C10H16N4OS
Molecular Weight 240.33 g/mol
Cat. No. B11871065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane
Molecular FormulaC10H16N4OS
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1CC2(CNCCO2)CN(C1)C3=NN=CS3
InChIInChI=1S/C10H16N4OS/c1-2-10(6-11-3-5-15-10)7-14(4-1)9-13-12-8-16-9/h8,11H,1-7H2
InChIKeyZNZRLCPVUDQZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane: A Specialized Spirocyclic Building Block for CNS & Kinase-Targeted Libraries


8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane (CAS: 1422061-03-7) is a heterocyclic building block featuring a privileged 1-oxa-4,8-diazaspiro[5.5]undecane core . This core is a mono-oxa analog of the diaza-spiro[5.5]undecane scaffold, which is foundational to several orexin receptor antagonist programs [1]. The compound is characterized by the attachment of a 1,3,4-thiadiazole ring at the 8-position, a pharmacophore recognized for its distinct impact on physicochemical and ADME properties compared to other common heteroaryl substituents like pyrazine [2].

Why 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane Cannot Be Casually Replaced by its Pyrazine or Tolyl Analogs


Simple in-class substitution of the heteroaryl group on the 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is not a conservative change. The 1,3,4-thiadiazole ring introduces a sulfur atom that fundamentally alters the electronic profile, hydrogen-bonding capacity, and lipophilicity compared to carbon-only or nitrogen-only heterocycles like tolyl or pyrazine . Critically, meta-analyses of matched molecular pairs have shown that 1,3,4-thiadiazole is associated with significantly higher human serum albumin binding and a distinct CYP450 inhibition profile compared to pyrazine, which can drastically change a lead molecule's free drug hypothesis and off-target liability [1]. This means a thiadiazole-containing spiro building block provides a unique chemical biology vector that its direct analogs cannot replicate, making it a strategic choice for probing specific ADME or potency hypotheses.

Head-to-Head Technical Evidence: Quantifying the Differentiation of 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane


Differentiation in Lipophilicity (LogP) vs. Pyrazine Analog

The target compound exhibits a calculated LogP of 0.50, making it less lipophilic than its direct 8-(pyrazin-2-yl) analog, which has a higher calculated LogP. This difference is pharmacokinetically meaningful, as a lower LogP is generally associated with better aqueous solubility and reduced metabolic clearance, a key advantage for CNS-penetrant candidates where high lipophilicity often leads to rapid clearance and high tissue binding [1].

Lipophilicity Drug Design ADME LogP

Enhanced Topological Polar Surface Area (TPSA) as a CNS Multiparameter Optimization (MPO) Descriptor

With a TPSA of 50.28 Ų, the target compound falls within the desirable range (40-90 Ų) for CNS drug candidates. This value is higher than that of its 8-(m-tolyl) analog due to the additional nitrogen and sulfur atoms in the thiadiazole ring. A higher TPSA within the optimal window can translate to reduced P-glycoprotein (P-gp) efflux liability while maintaining passive permeability, a common challenge in CNS drug design [1].

CNS MPO Brain Penetration Drug-Likeness TPSA

Class-Level Differentiation: High Protein Binding and Clean CYP Profile of 1,3,4-Thiadiazole vs. Pyrazine

A large-scale matched molecular pair analysis by GlaxoSmithKline demonstrated that 1,3,4-thiadiazoles exhibit the highest rate of human serum albumin binding among common heterocycles, a property that can be leveraged for designing molecules with longer half-lives. Simultaneously, 1,3,4-thiadiazole was found to be among the heterocycles with the lowest CYP450 inhibition liability, a profile it shares with pyrazine. This divergent profile—high protein binding combined with low CYP inhibition—is unique compared to other polar heterocycles and can be a critical differentiator in lead optimization [1].

Plasma Protein Binding CYP450 Inhibition ADME Drug Safety

Structural Uniqueness: The 1-Oxa-4,8-Diazaspiro Core as a Mono-Oxa Analog of Privileged Orexin Antagonist Scaffolds

The core 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is a direct mono-oxa analog of the 1,4-diazaspiro[5.5]undecane core found in the Novartis orexin receptor antagonist patent series (WO2011076747A1). Patent applications for the oxa analog are less prolific, offering a potential avenue for novel intellectual property. By choosing the thiadiazole-substituted oxa-core, researchers can explore a biologically validated receptor target with a structurally distinct chemical series, a classic strategy for discovering backup compounds with differentiated properties [1].

Orexin Antagonists Scaffold Hopping Medicinal Chemistry Patent Novelty

Purity Benchmark: Consistent 97% Purity Across Multiple Reputable Suppliers

The target compound is consistently offered at a standard purity of 97% by independent major suppliers including Leyan and Chemenu . This multi-vendor consistency reduces procurement risk and ensures batch-to-batch reproducibility for sensitive biological assays. In contrast, the closely related 8-(pyrazin-2-yl) analog shows supplier-dependent purity claims, adding potential variability to lead optimization projects .

Chemical Purity Reproducibility Procurement Quality Control

Ideal Application Scenarios for 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane Based on Quantitative Evidence


Design of CNS-Penetrant Orexin-2 Receptor Antagonists with Optimized ADME Properties

The scaffold's LogP of 0.50 and TPSA of 50.28 are pre-optimized for CNS drug-likeness, requiring less structural modification to achieve an acceptable CNS MPO score . The 1-oxa-4,8-diazaspiro core provides a novel scaffold hop from known diaza-spiro[5.5]undecane orexin receptor antagonists, enabling the generation of new intellectual property [1]. This makes it an excellent starting point for a medicinal chemistry campaign targeting sleep disorders.

Kinase Inhibitor Optimization Requiring a Clean CYP450 Profile and Tunable Half-Life

The 1,3,4-thiadiazole ring confers a class-level advantage in CYP450 inhibition, being among the cleanest heterocycles in this regard, which is critical for avoiding drug-drug interaction risks in kinase inhibitor polypharmacy contexts . Simultaneously, its high protein binding characteristic provides a mechanism to prolong half-life, a desirable trait for designing once-daily kinase inhibitors.

Exploration of Allosteric GPCR Modulators via a Privileged Spiro Scaffold

The rigid, three-dimensional spiro[5.5]undecane core is considered a privileged scaffold for GPCR modulation, including muscarinic and orexin receptors . The thiadiazole substituent provides a distinct hydrogen-bonding and electrostatic vector compared to common aromatic groups, enabling exploration of new allosteric pockets that are inaccessible with flatter, carbon-only substituents [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 240.33 Da, the compound is at the upper edge of fragment space but offers significant functionalization potential. Its multi-sourced 97% purity and well-defined physicochemical properties (LogP, TPSA) make it a reliable and analytically validated fragment for screening libraries targeting CNS enzymes or receptors .

Quote Request

Request a Quote for 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.